Ácido 3-acetil-4-hidroxibenzoico

Descripción general

Descripción

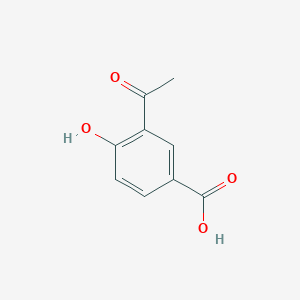

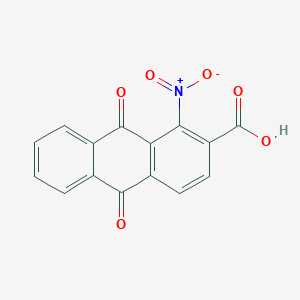

3-Acetyl-4-hydroxybenzoic acid, also known as 3-acetyl-2-hydroxybenzoic acid (AHBA), is a naturally occurring phenolic compound found in many plants, including some species of the genus Salvia. AHBA is a secondary metabolite and has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. AHBA is also known to be a precursor of the important plant hormone salicylic acid, which plays an important role in plant growth and development. In addition, AHBA has been found to have potential applications in medicine and agriculture.

Aplicaciones Científicas De Investigación

- Propiedades analgésicas y antiinflamatorias: El ácido 3-acetil-4-hidroxibenzoico está estructuralmente relacionado con el ácido acetilsalicílico (aspirina). Exhibe efectos analgésicos y antiinflamatorios, que podrían explorarse para el desarrollo de nuevos fármacos .

- Regulador del Crecimiento Vegetal: Los estudios sugieren que el ácido 3-acetil-4-hidroxibenzoico puede actuar como un regulador del crecimiento vegetal. Podría influir en el crecimiento, el desarrollo y las respuestas al estrés de las plantas .

- Mejora de la tolerancia de los cultivos: La aplicación exógena de este compuesto a cultivares de trigo ha mostrado una mayor tolerancia al estrés, incluido el estrés por sequía y congelación .

Productos farmacéuticos y desarrollo de fármacos

Ciencias Vegetales y Agricultura

Safety and Hazards

This compound is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s recommended to wear eye protection and face protection when handling this compound. If it gets in the eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

Mecanismo De Acción

Target of Action

It is known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .

Mode of Action

It is synthesized from 4-acetoxybenzoic acid through a reaction process involving aluminum chloride at 145°c . The resulting compound may interact with its targets in a manner similar to other hydroxybenzoic acids .

Biochemical Pathways

It is known that 4-hydroxybenzoic acid, a related compound, serves as a precursor of coenzyme q in prokaryotes and eukaryotes . It’s plausible that 3-Acetyl-4-hydroxybenzoic acid might be involved in similar pathways.

Pharmacokinetics

It’s known that the compound is synthesized from 4-acetoxybenzoic acid . The bioavailability of the compound would depend on factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body.

Result of Action

It’s known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .

Action Environment

The action, efficacy, and stability of 3-Acetyl-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction process at 145°C . Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other compounds or enzymes.

Análisis Bioquímico

Biochemical Properties

It is known that hydroxybenzoic acids, a group to which 3-Acetyl-4-hydroxybenzoic acid belongs, can interact with various enzymes and proteins

Cellular Effects

It is known that hydroxybenzoic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that hydroxybenzoic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

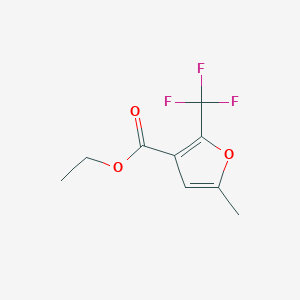

IUPAC Name |

3-acetyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXWXGOFQSROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429373 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16357-40-7 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-acetyl-4-hydroxybenzoic acid in the synthesis of flavanone-6-carboxylic acid derivatives?

A: 3-acetyl-4-hydroxybenzoic acid serves as a crucial intermediate in the multi-step synthesis of flavanone-6-carboxylic acid derivatives. [] Starting from 4-hydroxybenzoic acid, it undergoes a series of reactions including esterification, Fries rearrangement, and Claisen-Schmidt condensation to ultimately form the desired flavanone derivatives. []

Q2: Has 3-acetyl-4-hydroxybenzoic acid been found in natural sources?

A: Yes, 3-acetyl-4-hydroxybenzoic acid has been identified as a constituent of Senecio nemorensis. [] This discovery suggests potential biological activity and warrants further investigation into its properties and potential applications.

Q3: Is there structural data available for 3-acetyl-4-hydroxybenzoic acid?

A: Yes, the crystal structure of 3-acetyl-4-hydroxybenzoic acid has been determined and reported. [] This information provides valuable insights into the molecule's three-dimensional conformation and can be used for further studies involving molecular modeling and structure-activity relationship analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

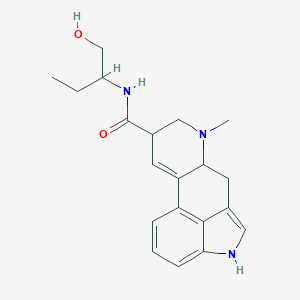

![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)